molecular formula C8H6BrN3 B598613 5-Bromoquinazolin-4-amine CAS No. 1201784-87-3

5-Bromoquinazolin-4-amine

Cat. No.: B598613
CAS No.: 1201784-87-3
M. Wt: 224.061
InChI Key: VMJYEOHNMHOAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazolin-4-amine typically involves the bromination of quinazolin-4-amine. One common method includes the reaction of quinazolin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromoquinazolin-4-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromoquinazolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 5-Bromoquinazolin-4-amine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Biological Activity

5-Bromoquinazolin-4-amine is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

This compound has the molecular formula C8H6BrN3C_8H_6BrN_3 and a molecular weight of 220.05 g/mol. The presence of a bromine atom at the 5-position of the quinazoline ring enhances its reactivity and biological profile.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the amine group are critical for binding to these targets, leading to inhibition or modulation of their activity.

Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in many signaling pathways involved in cancer and other diseases.
  • Receptor Modulation : It may also interact with various receptors, influencing cellular signaling and function.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in breast cancer cells; inhibits proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveShows potential in protecting neurons from oxidative stress

Case Study: Anticancer Potential

A study published in Molecules examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells. Mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Toxicity and Safety Profile

While this compound shows promising biological activities, its safety profile is essential for therapeutic applications. Preliminary toxicity assessments indicate that it may cause mild irritation upon contact but does not exhibit chronic toxicity in animal models . Further toxicological studies are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

5-bromoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJYEOHNMHOAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718770
Record name 5-Bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201784-87-3
Record name 5-Bromo-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201784-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.